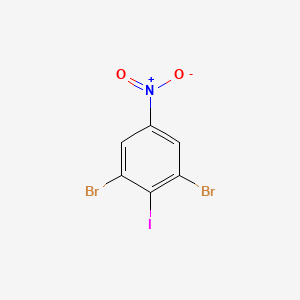

1,3-Dibromo-2-iodo-5-nitrobenzene

説明

Significance of Halogenated Nitrobenzene (B124822) Derivatives in Organic Chemistry

Halogenated nitrobenzene derivatives are a pivotal class of compounds in organic synthesis. The presence of both halogen and nitro groups on the benzene (B151609) ring significantly influences the molecule's reactivity. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position. cymitquimica.comquora.com Conversely, it activates the ring for nucleophilic aromatic substitution, typically at the ortho and para positions relative to the nitro group. quora.com This dual reactivity makes halogenated nitrobenzenes versatile precursors for a wide array of functionalized aromatic compounds, which are crucial in the pharmaceutical and agrochemical industries. The halogens themselves serve as excellent leaving groups in various cross-coupling reactions, further expanding their synthetic utility.

Unique Structural Features and Reactivity Considerations of 1,3-Dibromo-2-iodo-5-nitrobenzene

This compound is a highly substituted aromatic compound with the molecular formula C₆H₂Br₂INO₂. lookchem.com Its structure is characterized by a benzene ring bearing two bromine atoms, one iodine atom, and a nitro group. The positioning of these bulky and electronegative substituents in close proximity on the aromatic ring creates significant steric hindrance and electronic effects that dictate its chemical behavior.

The presence of three different halogens (bromine and iodine) offers differential reactivity. The carbon-iodine bond is generally weaker and more reactive than the carbon-bromine bond, making the iodine atom a more facile leaving group in reactions like nucleophilic substitution and cross-coupling. The strong electron-withdrawing nature of the nitro group at the 5-position, along with the inductive effects of the halogens, renders the aromatic ring electron-deficient. This electronic characteristic is a key determinant of its reactivity, particularly in substitution reactions.

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₂Br₂INO₂ lookchem.com |

| Molecular Weight | 406.8 g/mol lookchem.com |

| Melting Point | 153-155 °C echemi.com |

| Boiling Point | 369.37 °C at 760 mmHg echemi.com |

| Density | 2.612 g/cm³ echemi.com |

| Flash Point | 177.189 °C echemi.com |

| CAS Number | 98137-96-3 lookchem.com |

Overview of Current Research Landscape Pertaining to Halogenated Aromatics

The study of polyhalogenated aromatic hydrocarbons (PAHs) is an active area of research. mdpi.com Current investigations often focus on their environmental prevalence, toxicological effects, and remediation strategies due to their persistence. frontiersin.orgnih.gov From a synthetic chemistry perspective, research continues to explore new and efficient methods for the selective functionalization of these molecules. Advances in catalysis, particularly with transition metals like palladium, have opened up new avenues for creating complex molecular architectures from halogenated aromatic precursors. The development of one-pot synthesis procedures and catalytic halogen exchange methods are also areas of significant interest, aiming for more sustainable and atom-economical chemical transformations. acs.org

Research Scope and Objectives for this compound

The specific compound this compound serves as a valuable model for studying the interplay of electronic and steric effects in highly substituted aromatic systems. Research on this molecule is often directed towards understanding its precise reactivity patterns. Key objectives include the selective transformation of one halogen over the others, exploring its potential as a building block in the synthesis of novel organic materials and biologically active compounds, and characterizing its solid-state structure to understand intermolecular interactions. The development of synthetic routes to this and related compounds, for instance, through the diazotization of corresponding anilines, is also a relevant area of investigation. chemicalbook.com

Structure

3D Structure

特性

IUPAC Name |

1,3-dibromo-2-iodo-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLNIHDUCWPSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)I)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436261 | |

| Record name | 1,3-DIBROMO-2-IODO-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98137-96-3 | |

| Record name | 1,3-DIBROMO-2-IODO-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Dibromo 2 Iodo 5 Nitrobenzene

Strategic Approaches to Regioselective Functionalization of Benzene (B151609) Rings

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, with applications ranging from materials science to pharmaceuticals. However, achieving the desired substitution pattern, as in 1,3-dibromo-2-iodo-5-nitrobenzene, is often a complex task that requires careful strategic planning. The order of introduction of substituents is critical, as existing groups on the ring dictate the position of subsequent additions. fiveable.melibretexts.orgyoutube.com

Challenges in Directing Group Effects and Substituent Deactivation

Conversely, the nitro group is a strong deactivating and meta-directing group. fiveable.me The powerful electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the aromatic ring, making further electrophilic substitutions difficult. nih.gov This deactivation presents a major hurdle in the synthesis of this compound, as the introduction of a nitro group early in the synthetic sequence would hinder subsequent halogenation steps. Therefore, the strategic order of substituent introduction is paramount to a successful synthesis. libretexts.org

Control of Halogenation Regioselectivity in Polyhalogenated Arenes

Controlling the regioselectivity of halogenation in already halogenated benzenes is a nuanced process. Direct bromination or iodination of a monosubstituted halobenzene will typically yield a mixture of ortho and para isomers. uri.edu The presence of multiple halogen substituents further complicates the regiochemical outcome. The synthesis of this compound requires the precise placement of two bromine atoms and one iodine atom, a feat that is difficult to achieve through direct, one-pot halogenation of a common precursor.

To achieve the desired 1,3-dibromo-2-iodo substitution pattern, a sequential approach is necessary. This often involves leveraging the directing effects of the existing substituents and sometimes employing blocking groups or specific catalysts to favor the formation of the desired isomer. For instance, the steric bulk of an existing substituent can hinder the approach of an electrophile to the ortho position, thereby favoring para substitution. fiveable.me

Precursor-Based Synthesis and Sequential Functionalization

Given the challenges of direct functionalization, the synthesis of this compound is best approached through a precursor-based strategy involving sequential functionalization. This allows for the controlled introduction of each substituent in a stepwise manner, maximizing the yield of the desired product.

Nitration Pathways in Halogenated Benzene Systems

Nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. nih.govlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

In the context of synthesizing this compound, the nitration step is strategically performed on a pre-existing di-halo-iodinated benzene precursor. The positions of the existing halogens will direct the incoming nitro group. Since halogens are ortho-, para-directors, and the desired product has the nitro group meta to both bromine atoms and the iodine atom, this implies that the nitration is performed on a precursor where the positions for meta-directing influence are available and sterically accessible. For instance, nitration of 1,3-dibromo-2-iodobenzene (B1587508) would be expected to yield the desired this compound, as the 5-position is meta to the directing groups at positions 1 and 3, and ortho to the directing group at position 2, but sterically less hindered than other positions.

| Reagent | Conditions | Product |

| HNO₃, H₂SO₄ | Controlled temperature | This compound |

Halogen Exchange and Introduction Strategies

The introduction of halogens onto an aromatic ring can be achieved through various methods. Direct halogenation using elemental bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ is a common approach. wikipedia.org However, for the synthesis of polyhalogenated benzenes with specific regiochemistry, indirect methods are often more effective.

One powerful strategy involves the use of diazonium salts, which can be converted to a wide range of functional groups, including halogens. byjus.com Another approach is halogen exchange, where one halogen is replaced by another. However, this is less common for aryl halides compared to alkyl halides. For the specific introduction of iodine, reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) can be employed, often with an acid catalyst. wikipedia.org Direct iodination can also be achieved using iodine in the presence of an oxidizing agent like nitric acid. wikipedia.org

Synthesis via Aryl Diazonium Salts and Halogenation

A versatile and highly effective method for the regioselective synthesis of aryl halides involves the use of aryl diazonium salts. byjus.comwikipedia.org This method typically starts with the corresponding aniline (B41778) (amino-substituted benzene). The amino group can be introduced by the reduction of a nitro group. youtube.com

The synthesis of a key precursor, such as 2,6-dibromo-4-iodoaniline (B8129133), can be achieved through the halogenation of a suitable aniline derivative. This precursor can then be converted to the corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). byjus.comyoutube.com

The resulting diazonium salt is a versatile intermediate. The diazonium group can be replaced by a bromine atom using a Sandmeyer reaction with cuprous bromide (CuBr) or by an iodine atom by treatment with potassium iodide (KI). ncert.nic.in A related reaction, the Gattermann reaction, uses copper powder and the corresponding hydrogen halide. youtube.com

A plausible synthetic route to this compound could involve the synthesis of 3,5-dibromo-4-iodoaniline (B2388490). Diazotization of this aniline followed by a Sandmeyer or related reaction could introduce a nitro group. Alternatively, starting with a dinitroaniline, sequential halogenations and a final deamination or conversion of the amino group could be envisioned.

A documented synthesis of a related compound, 1,3-dibromo-5-iodobenzene, starts from 2,6-dibromo-4-iodoaniline. chemicalbook.com This aniline is treated with sodium nitrite and hypophosphorous acid to replace the amino group with a hydrogen atom, yielding the desired 1,3-dibromo-5-iodobenzene. chemicalbook.com This highlights the utility of amino group manipulation in the synthesis of polyhalogenated benzenes. Subsequent nitration of this product would be expected to yield 1,3-dibromo-5-iodo-2-nitrobenzene and other isomers, not the target compound directly. This underscores the critical importance of the order of reactions to achieve the specific substitution pattern of this compound.

| Precursor | Reagents | Product |

| 2,6-Dibromo-4-iodoaniline | 1. NaNO₂, H⁺ 2. CuBr or KI | Halogenated benzene derivative |

| Substituted Aniline | 1. NaNO₂, H⁺ 2. H₃PO₂ | Deaminated product |

Emerging Catalytic and Reagent-Controlled Synthetic Routes

The preparation of this compound necessitates a strategic approach to control the regioselectivity of the halogenation steps. Modern synthetic methods are moving away from harsh reaction conditions towards more sophisticated catalytic and reagent-controlled processes that offer higher yields and selectivity.

Selective Bromination and Iodination Techniques

The synthesis of this compound can be logically approached through the sequential halogenation of a suitable starting material. A plausible and efficient route involves the direct iodination of the readily available precursor, 1,3-dibromo-5-nitrobenzene (B1662017). The directing effects of the substituents on the benzene ring play a crucial role in determining the position of the incoming iodo group. The nitro group is a strong deactivating and meta-directing group, while the bromine atoms are deactivating but ortho-, para-directing. In the case of 1,3-dibromo-5-nitrobenzene, the position C-2, situated between the two bromine atoms, is the most sterically hindered yet electronically favored position for electrophilic substitution. The ortho-directing influence of the two bromine atoms converges at this position, which is also meta to the nitro group.

Several modern iodination reagents are capable of functionalizing deactivated aromatic rings with high efficiency. One of the most effective methods involves the use of N-iodosuccinimide (NIS) in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid (CF₃SO₃H). organic-chemistry.orgcapes.gov.br This system generates a highly electrophilic iodine species, capable of overcoming the deactivation of the ring by the nitro and bromo substituents.

Another powerful iodinating system for deactivated arenes employs iodic acid (HIO₃) in a mixture of acetic anhydride (B1165640) and concentrated sulfuric acid. nih.gov This method generates a potent electrophilic iodine species in situ, leading to the desired iodinated product.

The reaction conditions for the selective iodination of 1,3-dibromo-5-nitrobenzene are critical and require careful optimization. A comparison of potential iodination methods is presented in Table 1.

Table 1: Comparison of Potential Iodination Methods for 1,3-dibromo-5-nitrobenzene

| Reagent System | Catalyst/Co-reagent | Solvent | Temperature (°C) | Plausible Yield |

| N-Iodosuccinimide (NIS) | Trifluoromethanesulfonic acid | Dichloromethane | 0 - 25 | Moderate to High |

| Iodic Acid (HIO₃) | Acetic Anhydride/H₂SO₄ | Acetic Acid | 20 - 50 | Moderate to High |

| Triiodoisocyanuric Acid | Sulfuric Acid | Sulfuric Acid | 0 - 20 | Good |

Note: The yields are estimations based on similar reactions with deactivated arenes and would require experimental verification for the specific synthesis of this compound.

Analogous Synthetic Strategies from Related Halogenated Nitrobenzenes

The synthesis of the starting material, 1,3-dibromo-5-nitrobenzene, itself provides an excellent example of a synthetic strategy for a related halogenated nitrobenzene (B124822). A common laboratory preparation involves the deamination of 2,6-dibromo-4-nitroaniline (B165464). This process typically involves the diazotization of the aniline derivative with sodium nitrite in the presence of a strong acid, followed by reductive deamination using a reducing agent like hypophosphorous acid.

A detailed synthetic protocol for 3,5-dibromonitrobenzene (an isomer of the desired starting material, but illustrative of the synthesis of dibromonitrobenzenes) involves the diazotization of 2,6-dibromo-4-nitroaniline in a mixture of isopropanol, water, and sulfuric acid with sodium nitrite at elevated temperatures. This reaction proceeds with high yield. researchgate.net

Furthermore, the direct bromination of nitrobenzene can also be considered. However, this approach typically leads to the formation of 3-bromonitrobenzene as the major product. Achieving dibromination with the desired 1,3-dibromo-5-nitro substitution pattern directly from nitrobenzene is challenging and often results in a mixture of isomers.

An alternative approach to this compound could start from an iodinated precursor. For instance, the nitration of 1,3-dibromo-2-iodobenzene could be explored. However, controlling the regioselectivity of the nitration on this polysubstituted ring would be a significant challenge. The synthesis of 1,3-dibromo-2-iodobenzene itself can be achieved from 2,6-dibromo-4-iodoaniline via a Sandmeyer-type reaction. chemicalbook.com

The following table summarizes a synthetic strategy for a related halogenated nitrobenzene.

Table 2: Synthesis of 3,5-Dibromonitrobenzene

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 2,6-Dibromo-4-nitroaniline | NaNO₂, H₂SO₄ | Isopropanol/Water | 70 | 99 |

This table illustrates a high-yield synthesis of a dibromonitrobenzene, a key class of intermediates in the synthesis of more complex halogenated nitroaromatics.

Reactivity and Mechanistic Investigations of 1,3 Dibromo 2 Iodo 5 Nitrobenzene

Electronic and Steric Influence of Multiple Halogen and Nitro Substituents

Halogens exert a dual electronic effect on aromatic rings. libretexts.org Inductively, due to their electronegativity, they withdraw electron density from the ring, deactivating it towards electrophilic aromatic substitution. uomustansiriyah.edu.iqlumenlearning.com This effect decreases with decreasing electronegativity (F > Cl > Br > I). libretexts.org Conversely, through resonance, the lone pairs on the halogen atoms can be donated to the aromatic π-system, which is an electron-donating effect that directs incoming electrophiles to the ortho and para positions. libretexts.org

Sterically, the presence of three large halogen atoms (two bromine, one iodine) in proximity on the benzene (B151609) ring introduces significant steric hindrance. purechemistry.org This crowding can impede the approach of reagents to the adjacent carbon atoms, influencing the regioselectivity of reactions. The sheer size of the substituents can distort the planarity of the benzene ring, affecting its aromaticity and reactivity.

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups. purechemistry.org It strongly deactivates the benzene ring towards electrophilic attack through both a strong inductive (-I) and a strong resonance (-R) effect. uomustansiriyah.edu.iqlumenlearning.com The nitro group withdraws electron density from the entire ring, but particularly from the ortho and para positions. youtube.com This severe reduction in nucleophilicity makes electrophilic substitution reactions extremely difficult.

Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic attack. masterorganicchemistry.com The nitro group activates the ring for Nucleophilic Aromatic Substitution (SNAr), especially when leaving groups are present at the ortho and para positions, as it can effectively stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. youtube.comyoutube.com In 1,3-dibromo-2-iodo-5-nitrobenzene, the nitro group at C5 activates the positions ortho (C4, C6) and para (C2) to it for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a hallmark of electron-poor aromatic systems containing a good leaving group. diva-portal.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The presence of the strongly deactivating nitro group makes this compound a prime candidate for such reactions.

In this compound, a nucleophile can potentially attack the carbon atoms bearing the halogen substituents. The regioselectivity of this attack is dictated by the electronic activation provided by the nitro group. nih.gov

Positions Activated by the Nitro Group: The nitro group at C5 strongly activates the ortho positions (C4 and C6, both bearing bromine) and the para position (C2, bearing iodine) for nucleophilic attack. The meta positions (C1 and C3) are not electronically activated by the nitro group.

Predicted Site of Attack: Nucleophilic attack is overwhelmingly favored at positions that are ortho or para to a strong electron-withdrawing group like -NO₂. numberanalytics.com Therefore, the reaction will occur at C2, C4, or C6. The C-I bond at the C2 position is para to the nitro group, and the C-Br bonds at C4 and C6 are ortho. Cross-coupling reactions on similar polyhalogenated nitroarenes, which often mirror SNAr selectivity, show a preference for reaction at the position ortho to the nitro group. nih.govescholarship.org However, the precise selectivity between the ortho (bromo) and para (iodo) positions would depend on a sensitive balance of electronic activation, steric hindrance, and the nature of the attacking nucleophile.

A counter-intuitive aspect of SNAr reactions is the trend in leaving group ability among halogens: F > Cl ≈ Br > I. nih.gov This is the reverse of the trend seen in SN1 and SN2 reactions, where iodide is the best leaving group. libretexts.org

Modern computational chemistry provides powerful tools to predict the reactivity and regioselectivity of SNAr reactions without performing the experiment. strath.ac.uk Several theoretical descriptors, calculated from the ground-state properties of the electrophile, have been shown to correlate well with experimental reaction rates. chemrxiv.org

LUMO Energy / Electron Affinity (EA): The Lowest Unoccupied Molecular Orbital (LUMO) energy is a key descriptor. A lower LUMO energy indicates that the molecule is more willing to accept electrons, correlating with a higher reactivity towards nucleophiles. rsc.org Electron Affinity (EA), a related and physically measurable quantity, is also used. rsc.org

Molecular Electrostatic Potential (ESP): The ESP maps the electrostatic potential on the surface of a molecule. For SNAr, the ESP at the carbon atom undergoing substitution is a critical local descriptor. rsc.org A more positive (or less negative) ESP value at an aromatic carbon indicates a greater electron deficiency and thus a more favorable site for nucleophilic attack. chemrxiv.org The ESP of atoms ortho and para to the reaction site can also be included in models as they bear the partial negative charge in the Meisenheimer intermediate. chemrxiv.org

By calculating these descriptors for this compound, one could quantitatively predict the most likely site of nucleophilic attack. The carbon atom (C2, C4, or C6) with the most positive ESP and associated with the lowest activation energy barrier would be the predicted reaction center. rsc.org

Table of Compounds

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of polyhalogenated arenes such as this compound, the challenge lies in achieving site-selectivity, allowing for the controlled functionalization of a specific carbon-halogen bond.

Site-Selective Cross-Coupling of Polyhalogenated Arenes Bearing Dissimilar Halogens

The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is a fundamental principle guiding site-selective cross-coupling reactions. For this compound, the C-I bond is expected to be the most reactive site for oxidative addition to a low-valent transition metal catalyst, such as palladium(0).

Electronic Control in Palladium-Catalyzed Reactions

The electronic nature of the substituents on the aromatic ring significantly influences the rate and selectivity of palladium-catalyzed cross-coupling reactions. The strongly electron-withdrawing nitro group in this compound deactivates the aromatic ring towards oxidative addition. However, it also enhances the electrophilicity of the carbon atoms to which the halogens are attached. The iodine atom, being the most polarizable and having the weakest carbon-halogen bond, is the most likely site for initial oxidative addition. The precise electronic influence of the nitro group on the relative reactivity of the C-Br bonds at positions 1 and 3 would require specific experimental or computational studies, which are not currently available.

Steric Control in Catalytic Transformations

Steric hindrance around the halogen atoms can play a crucial role in determining the site of cross-coupling. In this compound, the iodine atom at position 2 is flanked by two bromine atoms at positions 1 and 3, creating a sterically congested environment. While the C-I bond is electronically favored for reaction, significant steric hindrance from the adjacent bulky bromine atoms could potentially direct the catalyst to one of the less hindered C-Br bonds. However, without specific experimental data, the extent of this steric control remains speculative.

Directing Group-Assisted Coupling Methodologies

Directing groups can be employed to control the regioselectivity of cross-coupling reactions by coordinating to the metal catalyst and delivering it to a specific C-H or C-X bond. In the case of this compound, the nitro group is not typically considered a strong directing group for palladium-catalyzed cross-coupling reactions in the conventional sense. While it exerts a strong electronic influence, its ability to chelate and direct the catalyst is limited. No literature was found describing the use of an external directing group to control the cross-coupling of this specific compound.

Ligand- and Additive/Solvent-Controlled Selectivity

The choice of ligands, additives, and solvents can have a profound impact on the selectivity of cross-coupling reactions. Bulky ligands can enhance selectivity for less sterically hindered positions, while electron-rich or electron-poor ligands can modulate the electronic properties of the catalyst. The solvent can influence the stability of catalytic intermediates and the solubility of reactants. For this compound, a systematic study of how different ligands (e.g., phosphines, N-heterocyclic carbenes), additives (e.g., bases, salts), and solvents affect the site-selectivity of cross-coupling reactions has not been reported.

A single literature example of a Suzuki-Miyaura coupling involving a derivative of this compound used Pd(PPh₃)₄ as the catalyst, Na₂CO₃ as the base, and a DME/ethanol/water solvent system. This resulted in the substitution of the iodine atom, which aligns with the expected electronic reactivity. However, a comparative study with other catalytic systems is not available.

Photochemically Initiated Cross-Coupling Processes

Photochemical methods, including photoredox catalysis, offer alternative pathways for cross-coupling reactions, often proceeding under milder conditions. These reactions typically involve the generation of radical intermediates. While the photochemical cross-coupling of aryl halides is a growing field of research, no studies specifically investigating the photochemical reactivity of this compound have been found. The potential for selective activation of one of the carbon-halogen bonds under photochemical conditions remains an unexplored area for this compound.

Suzuki-Miyaura Coupling and Analogous Carbon-Carbon Bond Formations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly in the formation of biaryl and polyaryl structures. The reactivity of this compound in such palladium-catalyzed reactions is dictated by the differential reactivity of its carbon-halogen bonds and the electronic influence of the nitro group.

The general order of reactivity for halogens in the oxidative addition step of the catalytic cycle is I > Br > Cl > F. libretexts.orgnih.gov Therefore, the carbon-iodine bond at the C2 position is the most likely site for initial reaction. Furthermore, the strong electron-withdrawing nature of the nitro group at C5 deactivates the entire aromatic ring towards oxidative addition. However, this deactivation is not uniform. The electronic effect of the nitro group can render the ortho and para positions more electrophilic, which can influence the rate of oxidative addition. nih.gov In the case of this compound, the iodine atom is positioned ortho to one bromine and meta to the other bromine and the nitro group. The inherent high reactivity of the C-I bond is the dominant factor, making it the primary site for the first Suzuki-Miyaura coupling.

A sequential coupling strategy can be envisioned for the synthesis of unsymmetrical terphenyl derivatives. Under controlled conditions, using a limited amount of an arylboronic acid, selective mono-arylation at the C2 position is expected. The resulting product, a 2-aryl-1,3-dibromo-5-nitrobenzene, would be less reactive in a subsequent coupling due to the replacement of the highly reactive iodine with a less reactive bromine and increased steric hindrance. However, by employing more forcing reaction conditions (e.g., higher temperatures, different phosphine (B1218219) ligands) and a second, different arylboronic acid, a second coupling at one of the C-Br bonds could be achieved. nih.gov Regioselectivity in this second step would be influenced by the steric bulk of the newly introduced aryl group at C2 and the electronic effects of the nitro group, likely favoring reaction at the less hindered C3 position.

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling of this compound

| Coupling Step | Reagents & Conditions (Predicted) | Primary Reactive Site | Expected Product |

|---|---|---|---|

| First Coupling | 1.0 eq. Ar¹B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | C2-I | 2-Aryl-1,3-dibromo-5-nitrobenzene |

| Second Coupling | 1.0 eq. Ar²B(OH)₂, Pd catalyst, more forcing conditions (e.g., >100 °C) | C3-Br (likely) | 2,3-Diaryl-1-bromo-5-nitrobenzene |

Reduction Chemistry of the Nitro Group

The nitro group in this compound is a key functional handle, as its reduction to an amino group provides a gateway to a wide array of further chemical modifications. The transformation to the corresponding aniline (B41778), 3,5-dibromo-4-iodoaniline (B2388490), can be achieved through various methods.

Catalytic Hydrogenation Pathways to Amino Derivatives

Catalytic hydrogenation is a common and clean method for the reduction of nitroarenes. This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of this compound, catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) could be employed.

A primary concern during the catalytic hydrogenation of polyhalogenated aromatics is the potential for hydrodehalogenation, where a carbon-halogen bond is cleaved and replaced by a carbon-hydrogen bond. The C-I and C-Br bonds are susceptible to this side reaction, which would lead to a mixture of undesired byproducts. Reaction conditions, therefore, must be carefully optimized by adjusting temperature, pressure, catalyst loading, and solvent to maximize the yield of the desired 3,5-dibromo-4-iodoaniline while minimizing dehalogenation.

Chemical Reduction Methods and Intermediate Formation

Chemical reduction offers an alternative to catalytic hydrogenation and can sometimes provide better selectivity. The Béchamp reduction, using iron metal in an acidic medium (e.g., acetic acid or hydrochloric acid), is a classic and industrially significant method for converting nitroarenes to anilines. Another widely used laboratory-scale method involves the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. These methods are generally tolerant of halogen substituents on the aromatic ring.

The mechanism of nitro group reduction is a stepwise process. The nitro group (NO₂) is first reduced to a nitroso group (NO), then to a hydroxylamino group (NHOH), and finally to the amino group (NH₂). Under the typical conditions of metal-acid reductions, these intermediates are usually not isolated as they are rapidly converted to the final amine product.

Table 2: Common Chemical Reduction Methods for Nitroarenes

| Reagent System | Description | Potential Advantage |

|---|---|---|

| Fe / HCl or CH₃COOH | Iron metal in acidic solution (Béchamp reduction). | Cost-effective and generally tolerant of halogens. |

| SnCl₂ / HCl | Tin(II) chloride in concentrated hydrochloric acid. | A common, reliable laboratory method. |

| Sodium Hydrosulfite (Na₂S₂O₄) | A milder reducing agent, often used in aqueous solution. | Can offer selectivity in the presence of other reducible groups. |

Subsequent Transformations of the Reduced Amino Group

The product of the nitro group reduction, 3,5-dibromo-4-iodoaniline, is a valuable synthetic intermediate. The primary amino group can be readily converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C).

The resulting 3,5-dibromo-4-iodobenzenediazonium salt is highly versatile. It can undergo a variety of transformations, including:

Sandmeyer Reactions: Reaction with copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, respectively, in place of the original amino group.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) to install a fluorine atom.

Gattermann Reaction: Use of copper powder and a hydrogen halide to introduce a halogen.

Deamination: Replacement of the diazonium group with a hydrogen atom by reaction with hypophosphorous acid (H₃PO₂), which would yield 1,3-dibromo-2-iodobenzene (B1587508). chemicalbook.comsigmaaldrich.com

Hydrolysis: Reaction with water at elevated temperatures to produce the corresponding phenol, 3,5-dibromo-4-iodophenol.

These transformations allow for the strategic replacement of the original nitro group's functionality, enabling the synthesis of a diverse range of polysubstituted benzene derivatives.

Electrophilic Aromatic Substitution (EAS) with Deactivated Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. However, the feasibility of such reactions is highly dependent on the nature of the substituents already present on the ring. The benzene ring of this compound is exceptionally deactivated towards electrophilic attack.

This deactivation stems from the potent electron-withdrawing effects of the attached substituents. The nitro group is one of the strongest deactivating groups due to both its inductive effect and its ability to withdraw electron density through resonance. quora.commakingmolecules.com The halogen atoms (bromine and iodine) also withdraw electron density through their inductive effect, further reducing the nucleophilicity of the benzene ring. makingmolecules.com

The only position available for substitution is C6. An electrophile attacking this position would face strong deactivation from the adjacent bromine atom at C1 and the meta-positioned nitro group at C5. Standard EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), or Friedel-Crafts alkylation and acylation are not expected to proceed under normal conditions. libretexts.orglibretexts.org Attempting such reactions would require extremely harsh conditions (high temperatures, strong superacids), which would likely lead to decomposition of the starting material rather than the desired substitution product. Therefore, for practical synthetic purposes, the aromatic ring of this compound is considered inert to electrophilic aromatic substitution. unam.mx

Advanced Structural Characterization and Elucidation of 1,3 Dibromo 2 Iodo 5 Nitrobenzene

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has provided definitive insights into the solid-state structure of 1,3-dibromo-2-iodo-5-nitrobenzene, revealing the precise arrangement of its constituent atoms and the nature of the intermolecular forces that dictate its crystal packing.

Crystallographic studies have established that this compound crystallizes in the monoclinic system, belonging to the space group P2₁/c. nih.govnih.gov A notable characteristic of its crystal structure is the presence of two independent molecules within the asymmetric unit. nih.govnih.govresearchgate.net The detailed crystallographic parameters are presented in Table 1.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₂Br₂INO₂ |

| Formula Weight | 406.80 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.568 (6) |

| b (Å) | 7.830 (5) |

| c (Å) | 16.591 (8) |

| α (°) | 90 |

| β (°) | 108.95 (3) |

| γ (°) | 90 |

| Volume (ų) | 1668.2 (14) |

| Z | 8 |

The supramolecular assembly of this compound in the solid state is primarily orchestrated by a network of halogen bonds.

The crystal packing of this compound is significantly influenced by halogen···halogen interactions. nih.gov A particularly noteworthy and unconventional aspect is the observation of intermolecular polarized halogen bonds exhibiting a Brδ+⋯Iδ- character. nih.govresearchgate.net This signifies that the more electronegative bromine atom functions as the halogen bond donor, while the less electronegative iodine atom acts as the acceptor. nih.gov This finding is contrary to expectations based solely on electronegativity and underscores the significance of the electrostatic potential surrounding the halogen atoms. The substitution of a bromine atom with iodine leads to a reorganization of the network of these halogen contacts when compared to its tribromo counterpart. nih.govresearchgate.net

Analysis of the crystal structure of this compound reveals a conspicuous absence of π-π stacking interactions. researchgate.net The supramolecular architecture is instead primarily stabilized by the previously detailed halogen bonding network.

Intermolecular Interactions and Crystal Packing Motifs

High-Resolution Spectroscopic Techniques for Molecular Architecture

High-resolution spectroscopic methods are indispensable for the confirmation of a compound's molecular structure. As of this writing, comprehensive experimental data from high-resolution Nuclear Magnetic Resonance (¹H, ¹³C) and Infrared (IR) spectroscopy for this compound are not widely accessible in the public domain. Information provided by chemical suppliers confirms the compound's identity but generally does not include detailed spectral analyses. sigmaaldrich.comsigmaaldrich.comambeed.comchemicalbook.comechemi.comlookchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Due to the limited availability of direct experimental spectra for this compound in publicly accessible literature, the following analysis is based on established principles of NMR spectroscopy and data from structurally analogous compounds.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene (B151609) ring (H-4 and H-6).

The proton at the C-4 position (H-4), situated between a bromine and a nitro group, is anticipated to appear as a doublet. Its chemical shift would be significantly downfield due to the strong electron-withdrawing nature of the adjacent nitro group and the deshielding effect of the bromine atom.

The proton at the C-6 position (H-6), positioned between two bromine atoms, is also expected to be a doublet due to coupling with H-4. The chemical environment suggests a downfield shift, though likely less pronounced than that of H-4.

The coupling between these two protons, being meta to each other, would result in a small coupling constant (J), typically in the range of 2-3 Hz.

¹³C NMR Spectroscopy:

The carbon atoms bearing the halogen substituents (C-1, C-2, and C-3) will exhibit characteristic chemical shifts. The carbon attached to the iodine atom (C-2) is expected to be found at a relatively upfield position compared to those bonded to bromine, due to the heavy atom effect of iodine.

The carbon atom bonded to the nitro group (C-5) will be significantly deshielded and appear at a downfield chemical shift, a consequence of the strong electron-withdrawing resonance and inductive effects of the NO₂ group.

The carbons bearing hydrogen atoms (C-4 and C-6) will have chemical shifts influenced by the neighboring substituents.

The carbon atom C-1, situated between the iodine and bromine atoms, and C-3, between the iodine and another bromine, will also have distinct chemical shifts reflecting their unique electronic environments.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-4 | 8.0 - 8.5 |

| H-6 | 7.8 - 8.2 |

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-Br) | 120 - 125 |

| C-2 (C-I) | 90 - 100 |

| C-3 (C-Br) | 120 - 125 |

| C-4 (C-H) | 125 - 130 |

| C-5 (C-NO₂) | 145 - 150 |

| C-6 (C-H) | 130 - 135 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes of Functional Groups

Vibrational spectroscopy, encompassing both IR and Raman techniques, is crucial for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the nitro group. Nitroaromatic compounds typically display two prominent stretching vibrations for the N-O bond. sigmaaldrich.com The asymmetric stretching vibration appears at a higher frequency than the symmetric one. nih.gov The presence of multiple halogen substituents can influence the exact position of these bands. Additionally, characteristic absorptions for C-H and C-C stretching and bending vibrations within the aromatic ring, as well as vibrations associated with the carbon-halogen bonds, will be present.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the nitro group, which might be weak in the IR spectrum, often produce a strong signal in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra. The C-Br and C-I stretching vibrations, occurring at lower frequencies, are also readily observable in Raman spectroscopy.

| Predicted Vibrational Spectroscopy Data | ||

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1520 - 1560 sigmaaldrich.comnih.gov |

| NO₂ | Symmetric Stretch | 1340 - 1370 sigmaaldrich.comnih.gov |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-Br | Stretch | 500 - 650 |

| C-I | Stretch | 450 - 600 |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, which can be compared with the calculated theoretical mass to confirm the molecular formula, C₆H₂Br₂INO₂.

The presence of bromine and iodine, with their characteristic isotopic patterns (Bromine: ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio; Iodine is monoisotopic with ¹²⁷I), would result in a distinctive isotopic cluster for the molecular ion peak in the mass spectrum. This pattern serves as a definitive confirmation of the number of bromine atoms in the molecule.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). The cleavage of the carbon-halogen bonds would also be observed, with the loss of bromine and iodine radicals. The relative abundance of the fragment ions can provide further structural information.

| Predicted High-Resolution Mass Spectrometry Data | |

| Property | Predicted Value |

| Molecular Formula | C₆H₂Br₂INO₂ |

| Theoretical Exact Mass | 406.7476 u |

| Expected Key Fragments | [M-NO₂]⁺, [M-Br]⁺, [M-I]⁺ |

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic positioning of the bromo and iodo substituents on the benzene (B151609) ring of 1,3-Dibromo-2-iodo-5-nitrobenzene makes it an ideal substrate for a range of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the carbon-iodine bond compared to the carbon-bromine bonds allows for selective functionalization.

Typically, the more reactive C-I bond can be selectively targeted in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, leaving the C-Br bonds intact for subsequent transformations. This sequential cross-coupling capability is a cornerstone of its utility, enabling the programmed introduction of different molecular fragments onto the aromatic core. This step-wise approach is crucial for the efficient and controlled synthesis of highly complex and multi-functionalized molecules that would be challenging to assemble through other methods.

Building Block for Pharmaceutical and Agrochemical Intermediates

The structural framework of this compound serves as a versatile scaffold for the synthesis of intermediates used in the pharmaceutical and agrochemical industries. The nitro group, for instance, can be readily reduced to an aniline (B41778) derivative, a common pharmacophore in many drug candidates and a key functional group for further synthetic elaboration.

The ability to introduce a variety of substituents through cross-coupling reactions allows for the creation of a diverse library of compounds. These can then be screened for biological activity. For example, the synthesis of substituted biaryl compounds, a motif present in numerous pharmaceuticals, can be readily achieved. Similarly, the introduction of nitrogen- and sulfur-containing heterocycles, which are prevalent in many agrochemicals, can be accomplished by leveraging the reactivity of the halogen atoms. While specific commercial applications are not widely documented, the inherent chemical potential of this compound makes it a valuable tool for researchers in these fields.

Precursor for Advanced Materials, Dyes, and Pigments

The highly conjugated systems that can be synthesized from this compound are of significant interest in the field of materials science. Through sequential Sonogashira or Suzuki couplings, extended π-conjugated systems can be constructed. These types of molecules often exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Furthermore, the structural features of this compound lend themselves to the synthesis of novel dyes and pigments. The introduction of various auxochromes and chromophores onto the nitrobenzene (B124822) core can be used to tune the color and other properties of the resulting molecules. The synthesis of complex polycyclic aromatic structures, which can have intense and stable colors, is a theoretical possibility stemming from this versatile precursor. For instance, the principles used in the synthesis of historical dyes like Tyrian purple, which involves the coupling of brominated indole (B1671886) units, can be conceptually applied to the design of new colorants derived from this compound.

Utility in the Rational Design and Synthesis of Biologically Active Scaffolds (e.g., Enzyme Inhibitors)

The rational design of enzyme inhibitors often relies on the creation of molecules with specific three-dimensional shapes and electronic properties that can interact with the active site of a target enzyme. The rigid and highly functionalized nature of scaffolds derived from this compound makes it a compelling starting point for such endeavors.

By strategically modifying the substitution pattern on the benzene ring, medicinal chemists can tailor the molecule to fit into the binding pocket of an enzyme. The nitro group can act as a hydrogen bond acceptor, while the various substituents that can be introduced via cross-coupling can be designed to interact with specific amino acid residues. While concrete examples of enzyme inhibitors synthesized directly from this compound are not prevalent in the literature, its potential as a foundational scaffold for creating libraries of potential inhibitors is clear. The ability to systematically vary the substituents allows for the exploration of the structure-activity relationship (SAR), a critical process in drug discovery.

Conclusion and Future Research Perspectives

Synthesis and Reactivity Challenges and Opportunities

The synthesis of 1,3-dibromo-2-iodo-5-nitrobenzene is not trivial, presenting challenges in achieving high regioselectivity. A potential synthetic route could involve the nitration of 1,3-dibromo-2-iodobenzene (B1587508). However, controlling the position of nitration in the presence of three halogen substituents requires careful optimization of reaction conditions to avoid the formation of unwanted isomers. An alternative approach could be a Sandmeyer-type reaction starting from a suitably substituted aniline (B41778), such as 2,6-dibromo-4-iodoaniline (B8129133), which is used to synthesize the related 1,3-dibromo-5-iodobenzene. chemicalbook.com

The reactivity of this compound is governed by its substituents. The nitro group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. cymitquimica.comquora.com The three halogen atoms offer multiple sites for reactions like cross-coupling. A significant opportunity lies in the differential reactivity of the halogens. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in reactions such as Suzuki-Miyaura or Sonogashira couplings, allowing for selective functionalization at the 2-position. This selective reactivity presents an opportunity for the stepwise introduction of different functional groups, leading to the synthesis of complex, highly substituted aromatic compounds.

A key challenge is to control this selectivity. While the C-I bond is more reactive, the steric hindrance from the adjacent bromine atoms at the 1 and 3 positions could influence the accessibility of the iodine for substitution. Future research should focus on developing catalytic systems that can effectively discriminate between the iodo and bromo substituents.

Intermolecular Interactions and Their Impact on Material Properties

For this compound, the presence of the highly polarizable iodine atom introduces the potential for strong halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. The iodine atom, being the most polarizable of the three halogens present, is expected to be a potent halogen bond donor. These interactions, along with bromine-involved halogen bonds and hydrogen bonds, would likely play a crucial role in directing the self-assembly of the molecules in the solid state.

Understanding and controlling these intermolecular interactions is key to crystal engineering. By systematically studying how modifications to the molecular structure affect the packing arrangement, it may be possible to design materials with desired properties, such as specific optical or electronic characteristics. Future work should prioritize the synthesis of high-quality single crystals of this compound to allow for detailed structural analysis by X-ray diffraction.

Unexplored Functionalization Strategies and Derivatization Potential

The multifunctionality of this compound opens up a wide range of possibilities for derivatization that remain largely unexplored. The selective substitution of the iodine atom is a primary avenue for creating new derivatives. Beyond standard cross-coupling reactions, the iodine could be used in other transformations such as Ullmann couplings or conversion to an organolithium or Grignard reagent via halogen-metal exchange, which would then allow for the introduction of a variety of electrophiles.

Another key functional group is the nitro group. Its reduction to an amine would provide a handle for a host of new transformations. The resulting amino group could be diazotized and replaced with a wide array of other substituents, or it could be used in the formation of amides, sulfonamides, or heterocycles. The presence of halogen atoms on such amino derivatives has been shown to be important for the biological activity of some classes of compounds. nih.gov

An intriguing and unexplored strategy would be the sequential functionalization at all four positions (the three halogens and the nitro group). This could lead to the creation of highly complex and unique molecular architectures. For instance, a sequence of a Suzuki reaction at the iodine, followed by a Buchwald-Hartwig amination at one of the bromine positions, reduction of the nitro group, and a final coupling reaction at the remaining bromine could yield a scaffold with four different, strategically placed functional groups. The development of such multi-step synthetic sequences represents a significant but potentially rewarding challenge.

Prospects for Future Theoretical and Experimental Investigations

The complex nature of this compound calls for a synergistic approach combining theoretical and experimental investigations.

Theoretical studies could provide valuable predictions and insights. For example:

Density Functional Theory (DFT) calculations could be used to model the electronic structure of the molecule, predict its reactivity towards different reagents, and rationalize the observed regioselectivity in substitution reactions.

Computational studies of intermolecular forces could help in understanding the dominant interactions in the solid state and could potentially be used to predict crystal packing motifs.

Time-dependent DFT (TD-DFT) could be employed to investigate the excited state properties of the molecule. The photochemistry of nitroaromatic compounds is a rich field, and the presence of heavy atoms (bromine and iodine) is known to influence photophysical processes through the heavy-atom effect, which can enhance intersystem crossing to the triplet state. acs.org

Experimental investigations are crucial to validate theoretical predictions and to explore the practical applications of this compound. Key areas for future experimental work include:

Development of a robust and scalable synthesis: An efficient synthetic route is a prerequisite for any further studies.

Single-crystal X-ray diffraction: Determining the precise three-dimensional structure is essential for understanding its material properties.

Systematic reactivity studies: A thorough investigation of the reactivity of each functional group under a variety of reaction conditions is needed to map out its synthetic utility.

Exploration of biological activity: Given that many halogenated nitroaromatic compounds exhibit biological activity, screening this compound and its derivatives for potential antimicrobial or other therapeutic properties could be a fruitful line of research. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1,3-Dibromo-2-iodo-5-nitrobenzene?

The synthesis typically involves sequential halogenation and nitration steps. A common approach includes:

- Nitration first : Introduce the nitro group to the benzene ring via mixed-acid nitration (HNO₃/H₂SO₄) to direct subsequent halogenation.

- Halogenation : Bromine and iodine can be introduced via electrophilic aromatic substitution (EAS), leveraging the nitro group's meta-directing effects. For regioselective iodination, iodonium salts (e.g., from diaryliodonium precursors) are effective .

- Optimization : Control reaction temperature (0–5°C for nitration) and stoichiometry (1:1.2 molar ratio for halogens) to minimize side products. Purification via column chromatography (SiO₂, DCM:MeOH) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify substituent positions through splitting patterns and chemical shifts (e.g., deshielded aromatic protons near nitro groups).

- FTIR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and C-X bonds (C-I: 500–600 cm⁻¹).

- Mass Spectrometry (APCI) : Verify molecular weight (e.g., [M+H]⁺ at m/z 435.78) and isotopic patterns for Br/I .

- X-ray Crystallography : Resolve crystal packing and substituent geometry for structural validation.

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Work in a fume hood due to potential release of toxic fumes (e.g., NOx during decomposition).

- Storage : Keep in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis.

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Q. How can solubility and stability be optimized in different solvents?

- Polar aprotic solvents (DMF, DMSO): Enhance solubility for reactions (up to 50 mg/mL at 25°C) but avoid prolonged heating (>60°C) to prevent nitro group reduction.

- Non-polar solvents (DCM, chloroform): Suitable for low-temperature reactions (<0°C) but may require sonication for dissolution.

- Stability : Add stabilizers like BHT (0.1% w/w) in storage solutions to inhibit radical degradation .

Q. What are the key substituent effects influencing its reactivity?

- Nitro group : Strong electron-withdrawing effect increases electrophilicity at the 2- and 4-positions, favoring nucleophilic aromatic substitution (NAS) or cross-coupling reactions.

- Halogens (Br, I) : Iodine’s lower electronegativity (vs. Br) enhances leaving-group ability in substitution reactions. Bromine at the meta position stabilizes intermediates via resonance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Variable Analysis : Control reaction parameters (solvent, catalyst, temperature) across studies. For example, Pd-catalyzed couplings may yield divergent results due to ligand effects (e.g., XPhos vs. SPhos) .

- Reproducibility : Use high-purity reagents (≥99.9%) and standardized protocols (e.g., Schlenk techniques for air-sensitive steps).

- Data Validation : Cross-reference with computational models (DFT for transition-state energies) to identify outliers .

Q. What strategies are effective for regioselective functionalization of this compound?

- Directed ortho-metalation : Use LiTMP (2,2,6,6-tetramethylpiperidine) to deprotonate positions adjacent to the nitro group, followed by quenching with electrophiles .

- Cross-Coupling : Suzuki-Miyaura reactions selectively target the iodine substituent due to its lower bond dissociation energy (C-I: 234 kJ/mol vs. C-Br: 276 kJ/mol) .

- Protection/Deprotection : Temporarily protect the nitro group (e.g., as a nitroso derivative) to direct functionalization to brominated positions .

Q. How can researchers design experiments to study its electron-deficient aromatic system?

- Electrochemical Analysis : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals reduction potentials (e.g., nitro group reduction at −1.2 V vs. Ag/AgCl).

- Theoretical Modeling : Use DFT (B3LYP/6-311+G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to map substituent effects on NAS .

Q. What computational methods best predict its reactivity in cross-coupling reactions?

- Retrosynthesis Tools : Databases like Pistachio and Reaxys provide plausible pathways by comparing similar substrates (e.g., dibromo-nitroarenes) .

- Machine Learning : Train models on existing datasets (e.g., reaction yields with Pd catalysts) to predict optimal conditions (ligand, solvent).

- Molecular Dynamics (MD) : Simulate ligand-substrate interactions to identify steric/electronic barriers in coupling steps .

Q. How can researchers validate synthetic intermediates against literature data?

- Comparative Spectroscopy : Match NMR/IR data with published spectra (e.g., PubChem entries for analogous compounds) .

- Chromatographic Purity : Use HPLC (C18 column, MeCN/H₂O gradient) to confirm >95% purity and identify trace byproducts.

- Crystallographic Validation : Compare unit cell parameters (XRD) with Cambridge Structural Database entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。